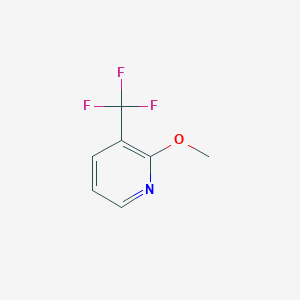

2-Methoxy-3-(trifluoromethyl)pyridine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-methoxy-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c1-12-6-5(7(8,9)10)3-2-4-11-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSAZZVQVJJXPMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70923914 | |

| Record name | 2-Methoxy-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121643-44-5 | |

| Record name | 2-Methoxy-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-3-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methoxy-3-(trifluoromethyl)pyridine CAS number 121643-44-5

CAS Number: 121643-44-5

This technical guide provides a comprehensive overview of 2-Methoxy-3-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound utilized as a key building block in the development of pharmaceuticals and agrochemicals.[1][2][3][4] This document is intended for researchers, chemists, and professionals in the field of drug discovery and materials science.

Physicochemical and Spectroscopic Properties

This compound is an organic compound featuring a pyridine ring substituted with a methoxy group at the 2-position and an electron-withdrawing trifluoromethyl group at the 3-position.[1] These functional groups significantly influence its chemical properties, imparting polarity and enhancing its reactivity.[1] It is typically a colorless to pale yellow liquid under standard conditions.[1][5]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₆F₃NO | [][7][8] |

| Molecular Weight | 177.12 g/mol | [][7][9][10] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [1][5] |

| Density | 1.297 g/mL at 25 °C | [][9] |

| Boiling Point | 43 °C at 15 torr | [] |

| Refractive Index | n20/D 1.441 | [9] |

| Flash Point | 47 °C (116.6 °F) - closed cup | [9] |

Table 2: Spectroscopic and Identification Data

| Identifier | Value | Source |

| CAS Number | 121643-44-5 | [7][8] |

| MDL Number | MFCD00153202 | [9] |

| InChI | 1S/C7H6F3NO/c1-12-6-5(7(8,9)10)3-2-4-11-6/h2-4H,1H3 | [][9] |

| InChI Key | SSAZZVQVJJXPMB-UHFFFAOYSA-N | [][9] |

| SMILES | COc1ncccc1C(F)(F)F | [9][10] |

| Spectroscopic Data | NMR, HPLC, LC-MS, and UPLC data are available from various commercial suppliers. | [11][12] |

Synthesis and Experimental Protocols

The synthesis of trifluoromethylpyridines (TFMPs), including this compound, generally follows established strategies for introducing trifluoromethyl groups into heterocyclic systems. While a specific, detailed protocol for this exact compound is not publicly available, the primary methods are well-documented.[2]

General Synthetic Strategies:

-

Chlorine/Fluorine Exchange: This is a common industrial method that starts with a trichloromethylpyridine derivative. The trichloromethyl group is converted to a trifluoromethyl group via a halogen exchange reaction, typically using hydrogen fluoride (HF) or other fluorinating agents.[2][13]

-

Cyclocondensation Reactions: This approach involves constructing the pyridine ring from smaller, acyclic building blocks that already contain the trifluoromethyl group.[2][3] This method allows for precise placement of the substituents on the pyridine core.

-

Direct Trifluoromethylation: This involves the direct introduction of a -CF₃ group onto a pre-formed pyridine ring using a trifluoromethyl active species, such as trifluoromethyl copper. This is often used for substitutions with bromo- and iodopyridines.[2]

Example Experimental Protocol: Iodination (Downstream Reaction)

The following protocol describes a reaction using this compound as a starting material to produce 4-iodo-2-methoxy-3-(trifluoromethyl)pyridine, illustrating its utility and reactivity.[11]

-

Step 1: Prepare a solution of diisopropylamine (6.77 mmol) in tetrahydrofuran (THF, 20 mL) and cool to -78 °C.

-

Step 2: Add n-butyllithium (n-BuLi, 1.6 M in hexanes, 6.77 mmol) dropwise to the solution and stir for 5 minutes at -78 °C to form lithium diisopropylamide (LDA).

-

Step 3: Add a solution of this compound to the reaction mixture.

-

Step 4: After an appropriate time, quench the reaction with a source of iodine to yield the iodinated product.

Note: This is a representative protocol for a reaction involving the title compound and is not a synthesis of the compound itself.

Applications in Research and Drug Development

This compound is primarily categorized as a "useful research chemical" and a versatile building block for synthesizing more complex molecules.[4][] Its value stems from the unique properties conferred by the trifluoromethyl (-CF₃) group.

Key Roles:

-

Pharmaceutical Intermediate: The trifluoromethylpyridine (TFMP) moiety is a key structural motif in numerous active pharmaceutical ingredients.[2] The -CF₃ group can enhance a drug candidate's metabolic stability, binding affinity, lipophilicity, and cell permeability.[14][15][16] Fluorinated pyridine derivatives have been investigated as components of transient receptor potential vanilloid 1 (TRPV1) antagonists.[14]

-

Agrochemical Synthesis: TFMP derivatives are crucial in the agrochemical industry for creating potent herbicides and fungicides.[2][3] The unique electronic properties of the trifluoromethyl group contribute to the biological activity of these compounds.[1]

-

Medicinal Chemistry: The pyridine ring provides a nitrogen atom capable of hydrogen bonding, while the -CF₃ group can occupy hydrophobic binding pockets in receptor proteins, making this scaffold highly valuable for rational drug design.[14]

Biological Activity and Signaling Pathways

While specific biological data or direct interactions with signaling pathways for this compound are not extensively documented in the available literature, its structural class is of significant interest. The broader family of fluorinated pyridine derivatives is known to be biologically active.[2][14]

The incorporation of this moiety into larger molecules is a deliberate strategy to modulate biological activity. For instance, related compounds have been designed as TRPV1 antagonists, suggesting a role in neuronal signaling pathways.[14] The trifluoromethyl group is known to increase metabolic stability, which can prolong the half-life and efficacy of drug candidates containing this motif.[14] However, it is important to note that the biological effects are typically associated with the final, more complex molecule rather than the intermediate building block itself.

Safety and Handling

This compound is a flammable liquid and vapor that requires careful handling in a laboratory setting.[5][9]

Table 3: Safety and Hazard Information

| Hazard Type | Classification and Precautionary Statements | Source |

| Physical Hazard | Flammable liquid and vapor (H226). Vapors may form explosive mixtures with air and can travel to an ignition source and flash back. | [5][9] |

| Health Hazards | Acute Toxicity, Oral (Category 2, H300: Fatal if swallowed). Causes skin irritation (H315). Causes serious eye irritation (H319). May cause respiratory irritation (H335). | [5][9] |

| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection (eyeshields, faceshield), and a suitable respirator (type ABEK EN14387 filter recommended). | [9] |

| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wash skin thoroughly after handling (P264). If swallowed, immediately call a POISON CENTER or doctor (P301 + P310). If in eyes, rinse cautiously with water for several minutes (P305 + P351 + P338). | [9] |

| Storage Class | Flammable Liquids (Storage Class 3). | [9] |

References

- 1. CAS 121643-44-5: this compound [cymitquimica.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. cphi-online.com [cphi-online.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. nexconn.com [nexconn.com]

- 8. discoveroakwoodchemical.com [discoveroakwoodchemical.com]

- 9. 2-甲氧基-3-(三氟甲基)吡啶 96% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound (96%) - Amerigo Scientific [amerigoscientific.com]

- 11. 121643-44-5|this compound| Ambeed [ambeed.com]

- 12. 121643-44-5|this compound|BLD Pharm [bldpharm.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine (1227599-04-3) for sale [vulcanchem.com]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methoxy-3-(trifluoromethyl)pyridine, a heterocyclic compound of interest in pharmaceutical and chemical research. The information is presented to support laboratory work and theoretical modeling, with a focus on clarity and practical application.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 121643-44-5[1] |

| Molecular Formula | C₇H₆F₃NO[2] |

| Molecular Weight | 177.12 g/mol [2] |

| SMILES | COc1ncccc1C(F)(F)F |

| InChI Key | SSAZZVQVJJXPMB-UHFFFAOYSA-N[2] |

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound. These values are essential for understanding the compound's behavior in various experimental and biological systems.

Table 2.1: General Physicochemical Data

| Property | Value | Reference |

| Appearance | Colorless to Almost colorless clear liquid | [2] |

| Purity | ≥96% | |

| pKa | 0.97 ± 0.10 (Predicted) | [2] |

| logP (XLogP3) | 1.4 | [3] |

| Solubility | Soluble in Methanol.[2] Slightly soluble in water (4 g/L at 25 °C)[3]. | [2][3] |

Table 2.2: Thermal and Density Properties

| Property | Value | Conditions | Reference |

| Boiling Point | 172.9 °C | at 760 mmHg | [3] |

| 44 °C | - | [2] | |

| 43 °C | at 15 torr | [4] | |

| Melting Point | Not applicable | Liquid at room temperature | |

| Density | 1.297 g/mL | at 25 °C | [2] |

| 1.348 ± 0.06 g/cm³ | - | [3] | |

| Refractive Index | n20/D 1.441 | at 20 °C | [2] |

| Flash Point | 118 °F (47.8 °C) | - | [2] |

| 116.6 °F (47 °C) | closed cup |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Table 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) ppm | Reference |

| ¹H NMR | DMSO-d₆ | 3.98 (s, 3H), 7.2 (dd, 1H), 8.11 (d, 1H), 8.45 (d, 1H) | [2] |

| CDCl₃ | 8.32 (d, J = 4.0 Hz, 1H), 7.84 (d, J = 8.0 Hz, 1H), 6.95 (dd, J = 4.0 Hz, 1H), 4.03 (s, 3H) | [5] | |

| ¹³C NMR | CDCl₃ | 161.0, 150.6, 136.4 (q, J = 5 Hz), 123.2 (q, J = 270 Hz), 116.0, 113.4 (q, J = 33 Hz), 54.1 | [5] |

| ¹⁹F NMR | CDCl₃ | -64.03 (s, 3F) | [5] |

Table 3.2: Mass Spectrometry (MS)

| Technique | Value | Note | Reference |

| MS (ESI) | m/z 178.1 [M+1]⁺ | Retention time (Rt) = 1.29 min | [2] |

| HRMS-EI | Calculated: 177.0401, Found: 177.0403 | For C₇H₆NOF₃ | [5] |

Table 3.3: Vibrational Spectroscopy

| Technique | Description | Reference |

| FT-IR | The FT-IR spectrum of this compound has been recorded in the region of 3500–400 cm⁻¹. | [6] |

| FT-Raman | The FT-Raman spectrum has been recorded in the region of 3500–100 cm⁻¹. | [6] |

Experimental Protocols

4.1 Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic substitution of a chlorine atom with a methoxy group.[2]

-

Reactants:

-

2-Chloro-3-(trifluoromethyl)pyridine

-

Sodium methoxide (NaOCH₃) in methanol

-

Dichloromethane (DCM)

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 2-Chloro-3-(trifluoromethyl)pyridine (e.g., 3 g, 16.53 mmol) in a methanol solution of sodium methoxide (e.g., 30 mL of 5.4 M).[2]

-

Stir the reaction mixture at room temperature for 48 hours.[2]

-

Monitor the reaction for completion.

-

Upon completion, cool the mixture in an ice bath.[2]

-

Extract the product with dichloromethane (DCM) three times.[2]

-

Combine the organic phases and wash with a saturated sodium chloride solution.[2]

-

Dry the organic phase over anhydrous magnesium sulfate.[2]

-

Concentrate the organic phase under reduced pressure to yield this compound as a colorless liquid.[2]

-

-

Yield: 89%[2]

Visualizations

5.1 Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

5.2 Logical Relationship of Physicochemical Properties

This diagram shows the relationship between the fundamental properties of the molecule and its observable characteristics.

Safety Information

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This guide provides essential physicochemical data and a standardized synthesis protocol for this compound. The tabulated data and workflow diagrams are intended to facilitate its use in research and development, particularly in the fields of medicinal chemistry and materials science. Researchers are encouraged to consult the cited literature for more detailed experimental conditions and characterization.

References

- 1. 2-甲氧基-3-(三氟甲基)吡啶 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 121643-44-5 [m.chemicalbook.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. 2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine | C10H12F3NOS | CID 18366190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cphi-online.com [cphi-online.com]

2-Methoxy-3-(trifluoromethyl)pyridine molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of 2-Methoxy-3-(trifluoromethyl)pyridine, a key intermediate in pharmaceutical and agrochemical research.

Molecular Structure and Chemical Formula

This compound is a substituted pyridine derivative. The core structure consists of a pyridine ring with a methoxy group (-OCH₃) at the 2-position and a trifluoromethyl group (-CF₃) at the 3-position.

Chemical Formula: C₇H₆F₃NO[][2]

IUPAC Name: this compound[]

CAS Number: 121643-44-5[][2]

Below is a diagram representing the molecular structure of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Weight | 177.12 g/mol [][2] |

| Appearance | Colorless to Almost colorless clear liquid[][2] |

| Boiling Point | 43-44 °C at 15 torr[][2] |

| Density | 1.297 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | 1.441[2] |

| Flash Point | 47 °C (116.6 °F) - closed cup |

| pKa | 0.97 ± 0.10 (Predicted)[2] |

| Solubility | Soluble in Methanol[2] |

| Storage | Inert atmosphere, 2-8 °C[][2] |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.32 (d, J = 4.0 Hz, 1H), 7.84 (d, J = 8.0 Hz, 1H), 6.95 (dd, J = 4.0 Hz, 1H), 4.03 (s, 3H)[3] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 161.0, 150.6, 136.4 (q, J = 5 Hz), 123.2 (q, J = 270 Hz), 116.0, 113.4 (q, J = 33 Hz), 54.1[3] |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -64.03 (s, 3F)[3] |

| FT-IR | The Fourier-transform Infrared (FT-IR) spectrum was recorded in the region of 3500–400 cm⁻¹.[4][5] |

| FT-Raman | The Fourier-transform Raman (FT-Raman) spectrum was recorded in the region of 3500–100 cm⁻¹.[4][5] |

| Mass Spectrometry (MS) | m/z 178.1 [M+1]⁺[2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nucleophilic substitution of a chlorine atom with a methoxy group.[2]

Materials:

-

2-Chloro-3-(trifluoromethyl)pyridine

-

Sodium methanolate (5.4 M in methanol)

-

Dichloromethane (DCM)

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2-Chloro-3-(trifluoromethyl)pyridine (3 g, 16.53 mmol) in 30 mL of a 5.4 M methanol solution of sodium methanolate.

-

Stir the reaction mixture at room temperature for 48 hours.

-

Monitor the reaction progress. Upon completion, cool the mixture in an ice bath.

-

Extract the product with dichloromethane (DCM) three times.

-

Combine the organic phases and wash with a saturated sodium chloride solution.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to yield this compound as a colorless liquid (2.7 g, 89% yield).[2]

Spectroscopic Analysis

The characterization of the synthesized product is typically performed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded to confirm the chemical structure and purity of the compound. The chemical shifts and coupling constants provide detailed information about the arrangement of atoms within the molecule.[3]

-

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule. The spectra show characteristic absorption bands corresponding to the vibrational modes of the chemical bonds.[4][5]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming its identity.[2]

Logical Relationships in Synthesis

The synthesis of this compound from 2-Chloro-3-(trifluoromethyl)pyridine can be visualized as a straightforward workflow.

References

Spectroscopic Profile of 2-Methoxy-3-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Methoxy-3-(trifluoromethyl)pyridine (CAS: 121643-44-5). The document details experimental nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data. Methodologies for data acquisition are also described to facilitate replication and further analysis.

Core Spectroscopic Data

The following sections present the available spectroscopic data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The following tables summarize the proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR data.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent | Reference |

| 8.32 | d | 4.0 | H-6 (Pyridine Ring) | CDCl₃ | [1] |

| 7.84 | d | 8.0 | H-4 (Pyridine Ring) | CDCl₃ | [1] |

| 6.95 | dd | 4.0, 8.0 (Implied) | H-5 (Pyridine Ring) | CDCl₃ | [1] |

| 4.03 | s | - | -OCH₃ (Methoxy) | CDCl₃ | [1] |

| 8.45 | d | Not Reported | Pyridine Ring Proton | DMSO-d₆ | |

| 8.11 | d | Not Reported | Pyridine Ring Proton | DMSO-d₆ | |

| 7.20 | dd | Not Reported | Pyridine Ring Proton | DMSO-d₆ | |

| 3.98 | s | - | -OCH₃ (Methoxy) | DMSO-d₆ |

Py = Pyridine

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity (due to JC-F) | Coupling Constant (JC-F) Hz | Assignment | Solvent | Reference |

| 161.0 | s | - | C-2 (Py-OCH₃) | CDCl₃ | [1] |

| 150.6 | s | - | C-6 (Py) | CDCl₃ | [1] |

| 136.4 | q | 5 | C-4 (Py) | CDCl₃ | [1] |

| 123.2 | q | 270 | -CF₃ | CDCl₃ | [1] |

| 116.0 | s | - | C-5 (Py) | CDCl₃ | [1] |

| 113.4 | q | 33 | C-3 (Py-CF₃) | CDCl₃ | [1] |

| 54.1 | s | - | -OCH₃ | CDCl₃ | [1] |

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent | Reference |

| -64.03 | s | -CF₃ | CDCl₃ | [1] |

Infrared (IR) Spectroscopy

A study of this compound has reported its Fourier-transform Infrared (FT-IR) spectrum, recorded in the 3500–400 cm⁻¹ region.[2] The detailed vibrational assignments have been supported by density functional theory (DFT) calculations.[2] Key experimental absorption bands are highlighted below.

Table 4: Selected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment Description | Reference |

| 3073 | Aromatic C-H Stretching | [2] |

| 1249, 1279, 1296 | C-H In-plane Bending (Correlates to FT-Raman) | [2] |

| 1015 | Planar Ring Deformation | [2] |

| 779 | C-H Out-of-plane Bending | [2] |

| 610 | Planar Ring Deformation | [2] |

| 454 | Non-planar Ring Deformation | [2] |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and elemental composition of the title compound.

Table 5: Mass Spectrometry Data for this compound

| Technique | m/z Value | Species | Finding | Reference |

| HRMS-EI | 177.0401 | [C₇H₆NOF₃]⁺ | Calculated | [1] |

| HRMS-EI | 177.0403 | [C₇H₆NOF₃]⁺ | Found | [1] |

| MS | 178.1 | [M+H]⁺ | Found |

Experimental Protocols

The data presented in this guide were obtained using standard analytical chemistry techniques. The following sections describe the general methodologies employed.

NMR Spectroscopy Protocol

-

Sample Preparation : Approximately 5-10 mg of this compound was dissolved in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) within a 5 mm NMR tube.

-

Instrumentation : Spectra were acquired on a 400 MHz NMR spectrometer for ¹H NMR and a 100 MHz or 125.8 MHz spectrometer for ¹³C NMR.[1] The ¹⁹F NMR spectrum was recorded on a 376 MHz instrument.[1]

-

Data Acquisition : Standard pulse sequences were used for ¹H, ¹³C, and ¹⁹F acquisitions. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, where the residual solvent peak is used for calibration.

-

Data Processing : The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectra.

FT-IR Spectroscopy Protocol

-

Sample Preparation : As this compound is a liquid, a thin film of the neat sample was prepared between two infrared-transparent salt plates (e.g., NaCl or KBr).

-

Instrumentation : The FT-IR spectrum was recorded on a PerkinElmer FT-IR spectrophotometer.[2]

-

Data Acquisition : The spectrum was scanned over the mid-infrared range of 3500–400 cm⁻¹.[2] A background spectrum of the clean salt plates was acquired and automatically subtracted from the sample spectrum.

-

Data Processing : The resulting interferogram was Fourier transformed to generate the infrared spectrum, which plots transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol

-

Sample Introduction : A dilute solution of the sample was introduced into the mass spectrometer. For High-Resolution Mass Spectrometry (HRMS), direct infusion or introduction via Gas Chromatography (GC) is common.

-

Ionization : Electron Ionization (EI) was used to generate the molecular ion and characteristic fragment ions.[1]

-

Mass Analysis : The ions were separated based on their mass-to-charge ratio (m/z) using a high-resolution mass analyzer (e.g., a time-of-flight or magnetic sector instrument).

-

Data Analysis : The resulting mass spectrum was analyzed to determine the exact mass of the molecular ion, which was then compared to the calculated theoretical mass for the chemical formula C₇H₆F₃NO to confirm its elemental composition.[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the structural elucidation of a chemical compound using the spectroscopic techniques described in this guide.

Caption: General workflow for spectroscopic characterization.

References

An In-depth Technical Guide to the Reactivity of the Trifluoromethyl Group on a Pyridine Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Trifluoromethyl-Pyridine Moiety in Modern Chemistry

The incorporation of the trifluoromethyl (CF₃) group into organic molecules, particularly heterocyclic scaffolds like pyridine, is a cornerstone of modern medicinal and agrochemical research.[1] Trifluoromethylpyridines (TFMPs) are integral components in numerous commercial products, including pharmaceuticals and crop protection agents.[2][3][4] Their prevalence stems from the unique physicochemical properties imparted by the CF₃ group. As a substituent, it is strongly electron-withdrawing, possessing a Hammett constant (σₚ) of 0.54, which significantly alters the electronic landscape of the pyridine ring.[2] This electronic perturbation, combined with increased metabolic stability and lipophilicity, makes the TFMP scaffold a highly valuable motif in drug design and discovery.[1] This guide provides a comprehensive overview of the reactivity of the trifluoromethyl group on a pyridine ring, focusing on key transformations, reaction mechanisms, and synthetic protocols.

Core Principles: Electronic Effects of the Trifluoromethyl Group

The reactivity of a trifluoromethyl-substituted pyridine ring is fundamentally governed by the potent electron-withdrawing nature of the CF₃ group. This influence is exerted primarily through a strong negative inductive effect (-I effect), which arises from the high electronegativity of the three fluorine atoms. This effect significantly reduces the electron density of the pyridine ring, a phenomenon that has profound consequences for its chemical behavior.

-

Deactivation towards Electrophilic Aromatic Substitution (SₑAr): Aromatic rings typically act as nucleophiles in electrophilic substitution reactions.[5] The CF₃ group, by withdrawing electron density, deactivates the pyridine ring, making it much less susceptible to attack by electrophiles.[6] Reactions like nitration, halogenation, or Friedel-Crafts alkylation, which are common for benzene, are exceedingly difficult to perform on trifluoromethylpyridines and often require harsh conditions.[5][7]

-

Activation towards Nucleophilic Aromatic Substitution (SₙAr): Conversely, the electron-deficient character of the CF₃-substituted pyridine ring makes it highly susceptible to nucleophilic attack.[8][9] The CF₃ group strongly stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed during the course of an SₙAr reaction, thereby lowering the activation energy for the substitution.[8][9][10] This activating effect is most pronounced when the CF₃ group is positioned ortho or para to the leaving group.

The diagram below illustrates the inductive effect of the CF₃ group and its consequent influence on the preferred modes of substitution.

Caption: Electronic influence of the CF₃ group on pyridine reactivity.

Key Reaction Classes and Methodologies

Nucleophilic Aromatic Substitution (SₙAr)

SₙAr is one of the most important and widely utilized reactions for functionalizing trifluoromethylpyridines. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor ring, forming a stabilized anionic intermediate, followed by the departure of a leaving group (typically a halide).[8][9][11]

The presence of the CF₃ group, particularly at the 2- or 4-positions, greatly facilitates this reaction by stabilizing the intermediate.[10] Pyridines are generally more reactive towards SₙAr than benzene derivatives because the ring nitrogen can effectively delocalize the negative charge of the intermediate.[8][10]

Typical Reaction Conditions and Scope:

-

Substrates: Chloro- or fluoro-substituted trifluoromethylpyridines are common starting materials.

-

Nucleophiles: A wide range of nucleophiles can be employed, including alkoxides, thiolates, amines, and carbanions.

-

Conditions: The reactions are often carried out in polar aprotic solvents like DMF, DMSO, or NMP, sometimes with heating to facilitate the reaction.[11]

The logical workflow for executing an SₙAr reaction on a trifluoromethylpyridine is depicted below.

Caption: General experimental workflow for an SₙAr reaction.

Metal-Catalyzed Cross-Coupling Reactions

Trifluoromethylated pyridyl halides and triflates are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions.[12] These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.[12][13]

Common cross-coupling reactions involving trifluoromethylpyridines include:

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl pyridines.

-

Sonogashira Coupling: Reaction with terminal alkynes to form alkynylpyridines.

-

Heck Coupling: Reaction with alkenes.

The general catalytic cycle for these reactions involves oxidative addition of the pyridyl halide to a low-valent metal center (typically Pd(0)), followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the catalyst.[12][14]

The diagram below illustrates a simplified catalytic cycle for a Suzuki cross-coupling reaction.

Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.

Direct C-H Functionalization

Recent advances in synthetic methodology have enabled the direct trifluoromethylation of pyridine rings at C-H positions. These methods offer an atom-economical alternative to traditional cross-coupling approaches that require pre-functionalized substrates. One strategy involves the activation of the pyridine ring through hydrosilylation, followed by a reaction with a nucleophilic CF₃ source.[15] This approach has been successful in achieving C-3 selective trifluoromethylation, which has historically been challenging to access.[15][16][17] Another method utilizes an N-methylpyridinium quaternary ammonium activation strategy to achieve regioselective C-H trifluoromethylation.[18]

Data Summary: Reactivity and Yields

The following tables summarize representative quantitative data for key reactions involving trifluoromethylpyridines.

Table 1: Nucleophilic Aromatic Substitution (SₙAr) on Chlorotrifluoromethylpyridines

| Substrate | Nucleophile | Conditions | Product | Yield (%) |

| 2-Chloro-5-(trifluoromethyl)pyridine | Sodium Methoxide | MeOH, 60 °C, 4h | 2-Methoxy-5-(trifluoromethyl)pyridine | 95 |

| 2-Chloro-3-(trifluoromethyl)pyridine | Pyrrolidine | Dioxane, 100 °C, 12h | 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine | 88 |

| 4-Chloro-2-(trifluoromethyl)pyridine | Sodium Thiophenoxide | DMF, 25 °C, 2h | 4-(Phenylthio)-2-(trifluoromethyl)pyridine | 92 |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Ammonia | aq. NH₃, 150 °C, 8h | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | 75 |

Table 2: Palladium-Catalyzed Suzuki Cross-Coupling

| Pyridyl Halide | Boronic Acid | Catalyst / Ligand | Conditions | Yield (%) |

| 2-Bromo-6-(trifluoromethyl)pyridine | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/EtOH, Na₂CO₃, 90 °C, 16h | 85 |

| 3-Bromo-5-(trifluoromethyl)pyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | Dioxane, K₃PO₄, 100 °C, 12h | 91 |

| 2-Chloro-4-(trifluoromethyl)pyridine | Thiophene-2-boronic acid | Pd(OAc)₂ / XPhos | t-BuOH, K₃PO₄, 80 °C, 6h | 78 |

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Methoxy-5-(trifluoromethyl)pyridine via SₙAr

-

Materials: 2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq), Sodium Methoxide (1.2 eq), Anhydrous Methanol (MeOH).

-

Procedure:

-

To a solution of 2-chloro-5-(trifluoromethyl)pyridine in anhydrous methanol, add sodium methoxide portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

-

Heat the reaction mixture to 60 °C and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Resuspend the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure 2-methoxy-5-(trifluoromethyl)pyridine.

-

Protocol 2: Synthesis of 2-Phenyl-6-(trifluoromethyl)pyridine via Suzuki Coupling

-

Materials: 2-Bromo-6-(trifluoromethyl)pyridine (1.0 eq), Phenylboronic acid (1.5 eq), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), Sodium Carbonate (Na₂CO₃) (2.0 eq), Toluene, Ethanol, Water.

-

Procedure:

-

In a round-bottom flask, combine 2-bromo-6-(trifluoromethyl)pyridine, phenylboronic acid, and Pd(PPh₃)₄.

-

Add a 2M aqueous solution of sodium carbonate.

-

Add a solvent mixture of toluene and ethanol (e.g., 3:1 ratio).

-

Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Heat the reaction mixture to 90 °C under an inert atmosphere and stir vigorously for 16 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel to obtain the pure 2-phenyl-6-(trifluoromethyl)pyridine.

-

Conclusion and Future Outlook

The trifluoromethyl-substituted pyridine is a privileged scaffold whose reactivity is dominated by the strong electron-withdrawing nature of the CF₃ group. This property deactivates the ring towards electrophilic attack while strongly activating it for nucleophilic aromatic substitution, a reaction that has become a workhorse for the synthesis of complex derivatives. Furthermore, the utility of trifluoromethylpyridyl halides as robust partners in metal-catalyzed cross-coupling reactions has solidified their importance as versatile building blocks. Future research will likely focus on developing more efficient and regioselective C-H functionalization methods, expanding the scope of catalytic transformations, and exploring the reactivity of the C-F bonds within the trifluoromethyl group itself under milder conditions. These advancements will continue to fuel the discovery of novel pharmaceuticals, agrochemicals, and functional materials.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Electron-Donating Effects of the Methoxy Group in Trifluoromethylpyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electron-donating effects of the methoxy group (-OCH₃) within trifluoromethylpyridine scaffolds. The interplay between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group (-CF₃) on the pyridine ring creates a unique electronic environment with significant implications for chemical reactivity, biological activity, and physicochemical properties. This document details quantitative data, experimental protocols for characterizing these electronic effects, and the underlying mechanistic principles, serving as a vital resource for professionals in chemical research and drug development.

Introduction

Trifluoromethylpyridines are a critical class of heterocyclic compounds widely utilized in the agrochemical and pharmaceutical industries.[1][2] The incorporation of a trifluoromethyl group into a pyridine ring can profoundly alter its electronic properties, lipophilicity, and metabolic stability. When a methoxy group is also present on the ring, a nuanced electronic balance is established. The methoxy group, traditionally considered an electron-donating group through resonance, counteracts the potent electron-withdrawing inductive effect of the trifluoromethyl group.[3] This dynamic interplay governs the reactivity of the pyridine ring, influencing its susceptibility to nucleophilic and electrophilic attack, and modulating the acidity or basicity of the molecule. Understanding and quantifying these effects are paramount for the rational design of novel bioactive molecules and the optimization of synthetic routes.

Quantifying the Electron-Donating Effect

The electronic influence of the methoxy group in trifluoromethylpyridines can be quantitatively assessed through several key parameters, including Hammett constants, pKa values, and spectroscopic data.

Hammett Substituent Constants

The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic system.[4] The substituent constant, sigma (σ), reflects the electron-donating or electron-withdrawing nature of a group. While specific Hammett constants for methoxy-substituted trifluoromethylpyridines are not extensively tabulated, data for related systems provide valuable insights.

For instance, the methoxy group on a benzene ring exhibits a σmeta of approximately +0.11 and a σpara of -0.24.[5] The positive meta value indicates an electron-withdrawing inductive effect, while the negative para value highlights the stronger, electron-donating resonance effect. In contrast, the trifluoromethyl group is strongly electron-withdrawing, with a σpara of +0.57.[2] The combination of these opposing effects on a pyridine ring will result in a complex electronic landscape, where the net effect is highly dependent on the relative positions of the substituents.

Table 1: Selected Hammett Substituent Constants (σ)

| Substituent | σ_meta_ | σ_para_ |

| -OCH₃ | 0.11 | -0.24 |

| -CF₃ | 0.44 | 0.57 |

| -NO₂ | 0.73 | 0.78 |

| -CH₃ | -0.06 | -0.16 |

| -Cl | 0.37 | 0.22 |

Note: Data adapted from Schwarzenbach et al. and other sources.[2] Values in parentheses are used when direct resonance interaction with the functional group is possible.

pKa Values

Table 2: Predicted pKa Values for a Methoxy-Trifluoromethylpyridine Derivative

| Compound | Predicted pKa |

| 3-Methoxy-2-[4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)pyridine | 0.53 |

Note: Predicted values can vary based on the computational method used.

Spectroscopic Data (¹H, ¹³C, and ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of a molecule. The chemical shifts of nuclei are highly sensitive to the local electron density.

-

¹H NMR: The chemical shifts of the pyridine ring protons are indicative of the electron density at their respective positions. An electron-donating methoxy group will generally cause an upfield shift (lower ppm) for the ortho and para protons due to increased shielding.

-

¹³C NMR: The chemical shifts of the ring carbons provide a more direct measure of electron density. The carbon attached to the methoxy group will experience a significant downfield shift due to the electronegativity of the oxygen, while other ring carbons will be influenced by the balance of inductive and resonance effects.

-

¹⁹F NMR: The chemical shift of the trifluoromethyl group is sensitive to the electronic environment of the pyridine ring. An increase in electron density on the ring, due to the methoxy group, would be expected to cause a slight upfield shift in the ¹⁹F NMR signal.

Table 3: Representative NMR Data for Methoxy- and Trifluoromethyl-Substituted Aromatic Compounds

| Compound | Nucleus | Chemical Shift (ppm) |

| 4'-methoxy-3-(trifluoromethyl)biphenyl | ¹H | 3.86 (s, 3H, -OCH₃) |

| ¹³C | 55.3 (-OCH₃) | |

| ¹⁹F | -62.99 (s) | |

| methyl 4-(trifluoromethyl)benzoate | ¹H | 3.93 (s, 3H, -OCH₃) |

| ¹³C | 52.8 (-OCH₃) | |

| ¹⁹F | -59.79 (s) |

Note: Data compiled from various sources.[7][8] Chemical shifts are dependent on the solvent and instrument used.

Experimental Protocols

Accurate determination of the electronic effects of the methoxy group in trifluoromethylpyridines requires precise experimental methodologies.

Synthesis of Methoxy-Trifluoromethylpyridines

The synthesis of these compounds can be achieved through various methods, often involving nucleophilic aromatic substitution or cross-coupling reactions. A general, representative procedure is outlined below.

Workflow for the Synthesis of a Methoxy-Trifluoromethylpyridine:

Caption: A generalized workflow for the synthesis of methoxy-trifluoromethylpyridines.

Detailed Protocol for Nucleophilic Aromatic Substitution:

-

Reaction Setup: To a solution of a chloro-trifluoromethylpyridine in a suitable solvent (e.g., anhydrous DMF or THF) in a round-bottom flask, add sodium methoxide.

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 80-100 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

-

Characterization: The structure and purity of the final product are confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Determination of pKa by Spectrophotometry

The pKa of a pyridine derivative can be determined by monitoring the change in its UV-Vis absorbance as a function of pH.[9][10]

Experimental Workflow for pKa Determination:

Caption: Workflow for determining pKa values using UV-Vis spectrophotometry.

Detailed Protocol:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the trifluoromethylpyridine.

-

Prepare a stock solution of the methoxy-trifluoromethylpyridine in a suitable solvent.

-

Prepare a set of solutions for measurement by adding a constant, small aliquot of the stock solution to each buffer solution.

-

Measure the UV-Vis absorbance of each solution at the wavelength of maximum absorbance (λ

max) for either the protonated or deprotonated form of the pyridine. -

Plot the absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.

-

Calculate the pKa using the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA]), where [A⁻] and [HA] are the concentrations of the deprotonated and protonated forms, respectively, which can be determined from the absorbance data.

Mechanistic Implications and Signaling Pathways

The electronic properties of methoxy-trifluoromethylpyridines directly influence their reactivity in various chemical transformations and their interactions in biological systems.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, especially when substituted with a strong electron-withdrawing group like -CF₃, is susceptible to nucleophilic aromatic substitution (SNAr). The methoxy group, being electron-donating, can modulate the rate and regioselectivity of these reactions. While generally activating the ring towards electrophilic attack, the methoxy group can have a more complex effect on SNAr. The outcome often depends on the position of the methoxy group relative to the leaving group and the trifluoromethyl group. In some cases, the methoxy group can act as an electron-withdrawing group through its inductive effect, particularly when resonance donation is not possible.[11]

Logical Relationship in SNAr Reactivity:

Caption: Influence of substituents on SNAr reactivity of the pyridine ring.

Relevance in Drug Design and Agrochemicals

The ability to fine-tune the electronic properties of the trifluoromethylpyridine core is of immense interest in drug discovery and agrochemical development. The electron-donating methoxy group can influence:

-

Receptor Binding: By altering the electron distribution and dipole moment of the molecule, the methoxy group can affect interactions with biological targets.

-

Metabolic Stability: The methoxy group can be a site of metabolic transformation (e.g., O-demethylation). Understanding its electronic environment is crucial for predicting and mitigating metabolic liabilities.

-

Physicochemical Properties: The balance between the lipophilic trifluoromethyl group and the more polar methoxy group influences solubility and membrane permeability.

Conclusion

The electron-donating effect of the methoxy group in trifluoromethylpyridines is a critical determinant of their chemical and biological properties. This technical guide has provided a framework for understanding and quantifying these effects through Hammett constants, pKa values, and NMR spectroscopy. The detailed experimental protocols offer practical guidance for researchers to characterize novel compounds. A thorough grasp of the electronic interplay between the methoxy and trifluoromethyl substituents is essential for the continued development of innovative pharmaceuticals and agrochemicals based on this versatile heterocyclic scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. web.viu.ca [web.viu.ca]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. homepages.bluffton.edu [homepages.bluffton.edu]

- 6. 3-Methoxy-2-[4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)pyridine CAS#: 1261832-32-9 [chemicalbook.com]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. rsc.org [rsc.org]

- 9. ulm.edu [ulm.edu]

- 10. scribd.com [scribd.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Dual Impact of Trifluoromethylation on Lipophilicity and Metabolic Stability of Pyridine Moieties: A Technical Guide

The introduction of a trifluoromethyl (CF3) group to a pyridine ring is a prevalent strategy in modern medicinal chemistry, primarily aimed at modulating the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides an in-depth analysis of the effects of trifluoromethylation on two critical parameters: lipophilicity and metabolic stability. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this key structural modification.

Influence of the Trifluoromethyl Group on Lipophilicity

The CF3 group is one of the most lipophilic substituents in medicinal chemistry. Its introduction onto a pyridine ring significantly increases the molecule's overall lipophilicity, which is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Lipophilicity is most commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD), which accounts for ionization at a specific pH.

The lipophilic character of the CF3 group stems from the high electronegativity of the fluorine atoms, which polarize the C-F bonds, but the overall symmetrical and non-polar nature of the group leads to favorable van der Waals interactions with non-polar environments. The position of the CF3 group on the pyridine ring can also subtly influence its electronic and steric effects, thereby impacting lipophilicity.

Table 1: Comparative Lipophilicity of Trifluoromethylpyridines

| Compound | Base Structure | CF3 Position | logP | logD (pH 7.4) | Reference |

| Pyridine | Pyridine | - | 0.65 | 0.65 | |

| 2-(Trifluoromethyl)pyridine | Pyridine | 2 | 1.62 | 1.62 | |

| 3-(Trifluoromethyl)pyridine | Pyridine | 3 | 1.81 | 1.81 | |

| 4-(Trifluoromethyl)pyridine | Pyridine | 4 | 1.58 | 1.58 | |

| 2-Chloro-5-(trifluoromethyl)pyridine | 2-Chloropyridine | 5 | 2.63 | 2.63 | |

| 2-Methoxy-5-(trifluoromethyl)pyridine | 2-Methoxypyridine | 5 | 2.11 | 2.11 |

Metabolic Stability of Trifluoromethylpyridines

The CF3 group is often employed to enhance the metabolic stability of drug candidates by blocking potential sites of metabolism. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. When a CF3 group is placed at a metabolically labile position on the pyridine ring, it can prevent oxidation by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.

The most common metabolic transformations of pyridine rings are aromatic hydroxylation and N-oxidation. The introduction of a CF3 group can sterically hinder the approach of CYP enzymes and also deactivate the ring towards oxidative metabolism through its strong electron-withdrawing nature.

Table 2: Metabolic Stability of Representative Trifluoromethylpyridines in Human Liver Microsomes (HLM)

| Compound | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-life (t½, min) | Primary Metabolizing CYP Isoforms |

| Nicotine (for comparison) | 150 | 5 | CYP2A6, CYP2B6, CYP2E1 |

| 2-Phenyl-5-(trifluoromethyl)pyridine | 25 | 28 | CYP3A4, CYP2D6 |

| A potent and selective Nav1.7 inhibitor containing a 2-(trifluoromethyl)pyridin-4-yl moiety | 12.8 | > 48 | CYP3A4 |

| A selective M4 muscarinic acetylcholine receptor agonist with a trifluoromethylpyridine core | 5.5 | > 60 | Primarily CYP3A4 |

Experimental Protocols

Determination of Lipophilicity (logP/logD) by RP-HPLC

A common and efficient method for determining lipophilicity is through reverse-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

-

System Preparation: An HPLC system equipped with a C18 column and a UV detector is used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at pH 7.4 for logD) and an organic solvent (e.g., acetonitrile or methanol) is employed.

-

Standard Preparation: A set of standard compounds with known logP values are prepared in a suitable solvent.

-

Sample Preparation: The test compound is dissolved in the same solvent as the standards.

-

Chromatography: The standards and the test compound are injected onto the column, and their retention times (tR) are recorded.

-

Calculation: A calibration curve is generated by plotting the known logP values of the standards against their retention times. The logP of the test compound is then determined from its retention time using the calibration curve.

In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by CYP enzymes present in liver microsomes.

Methodology:

-

Incubation Mixture Preparation: A mixture containing human liver microsomes, the test compound, and a phosphate buffer is prepared in a 96-well plate.

-

Pre-incubation: The plate is pre-incubated at 37°C to equilibrate the temperature.

-

Initiation of Reaction: The metabolic reaction is initiated by adding a pre-warmed NADPH regenerating system.

-

Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: The samples are centrifuged to precipitate proteins.

-

LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

-

Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are then calculated from the slope of the natural logarithm of the remaining compound concentration versus time.

Metabolic Pathways of Trifluoromethylpyridines

The primary metabolic pathway for many pyridine-containing compounds is oxidation mediated by cytochrome P450 enzymes. The introduction of a trifluoromethyl group can significantly alter the metabolic fate of the molecule.

As depicted, the CF3 group effectively blocks hydroxylation at its point of attachment. Metabolism is then directed to other positions on the pyridine ring or other parts of the molecule. The electron-withdrawing nature of the CF3 group can also decrease the basicity of the pyridine nitrogen, potentially reducing the rate of N-oxidation.

Conclusion

The strategic incorporation of a trifluoromethyl group onto a pyridine ring offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. It reliably increases lipophilicity, which can enhance membrane permeability and oral absorption, while simultaneously improving metabolic stability by blocking sites of oxidative metabolism. A thorough understanding and early evaluation of these effects are crucial for the successful design and development of novel therapeutics. The experimental protocols outlined in this guide provide a framework for the systematic assessment of these key drug-like properties.

Commercial Sourcing and Synthetic Applications of 2-Methoxy-3-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic utility of 2-Methoxy-3-(trifluoromethyl)pyridine. This fluorinated pyridine derivative serves as a valuable building block in medicinal chemistry and materials science, owing to the unique physicochemical properties imparted by the trifluoromethyl group, such as increased metabolic stability and lipophilicity. This document offers a curated list of commercial suppliers, a detailed experimental protocol for a key synthetic transformation, and a visualization of its role in synthetic pathways.

Commercial Suppliers of this compound

For researchers and procurement specialists, identifying reliable sources of starting materials is a critical first step. This compound is available from a range of chemical suppliers, varying in purity, quantity, and price. The following table summarizes key information from several vendors to facilitate comparison and procurement.

| Supplier | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich | 658359 | 96% | 5g |

| Amerigo Scientific | CBB1122835 | 96% | 5g |

| Oakwood Chemical | 006761 | Not Specified | Inquire |

| Agno Pharma | Not Specified | Not Specified | Inquire |

| ChemicalBook | Multiple | Varies | 1g, 5g, 10g, 25g, 100g |

| BOC Sciences | Not Specified | 95% | Inquire |

Physicochemical and Safety Data

-

CAS Number: 124447-91-8

-

Molecular Formula: C₇H₆F₃NO

-

Molecular Weight: 177.12 g/mol

-

Appearance: Liquid

-

Safety: This compound is classified as a flammable liquid and is harmful if swallowed. It can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Synthetic Applications and Experimental Protocols

This compound is a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates. The trifluoromethyl group enhances the potential for biological activity and improves pharmacokinetic properties. One common application is its use as a precursor for further functionalization, such as halogenation, to enable subsequent cross-coupling reactions.

Experimental Protocol: Bromination of this compound

The following protocol for the synthesis of 5-Bromo-2-methoxy-3-trifluoromethyl-pyridine is adapted from patent literature, demonstrating a key transformation of the title compound.

Reaction:

Materials and Reagents:

-

This compound

-

1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH)

-

Trifluoroacetic acid (TFA)

-

tert-Butyl methyl ether (TBME)

Procedure:

-

To a solution of this compound (20.0 g, 113.0 mmol) in trifluoroacetic acid (80 mL), add 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (43.6 g, 152.0 mmol).

-

Stir the resulting mixture at room temperature for 18 hours under an argon atmosphere.

-

Remove the trifluoroacetic acid in vacuo (50 mbar, 45°C).

-

Suspend the residue in tert-butyl methyl ether (200 mL).

-

Isolate the resulting colorless solid by filtration.

This brominated derivative can then be used in a variety of cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further molecular complexity.

Visualizing Synthetic Utility

The following diagram illustrates the role of this compound as a foundational building block in a typical drug discovery workflow.

An In-Depth Technical Guide to the Safe Handling of 2-Methoxy-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Methoxy-3-(trifluoromethyl)pyridine (CAS No. 121643-44-5). The following sections detail the hazards, protective measures, and emergency procedures necessary for the safe use of this compound in a laboratory or research setting.

Section 1: Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is critical for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| Molecular Formula | C₇H₆F₃NO | [1][2] |

| Molecular Weight | 177.12 g/mol | [1][2][] |

| Appearance | Colorless Liquid | [][4] |

| Density | 1.297 g/mL at 25 °C | [1] |

| Boiling Point | 43 °C at 15 torr | [] |

| Flash Point | 47 °C (116.6 °F) - closed cup | [1] |

| Refractive Index | n20/D 1.441 | [1] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized below.

| Hazard Classification | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor.[1][4] |

| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][4] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][4][5] |

Signal Word: Danger [1]

Hazard Pictograms:

-

GHS02: Flame (Flammable)

-

GHS06: Skull and crossbones (Acutely toxic)

-

GHS07: Exclamation mark (Skin/eye/respiratory irritant)

Section 3: Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential to minimize risks associated with this compound.

3.1 Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[6]

-

Ground and bond containers and receiving equipment to prevent static discharge.[6]

3.2 Personal Protective Equipment (PPE): A detailed list of recommended personal protective equipment is provided in the table below.

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield is recommended when splashing is a risk.[1][7][8] | Protects against splashes and vapors causing serious eye irritation.[4] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[1][8] | Prevents skin contact and subsequent irritation.[4] |

| Skin and Body Protection | Long-sleeved lab coat, flame-retardant and antistatic protective clothing.[4] | Protects skin from accidental contact and provides protection from fire hazards. |

| Respiratory Protection | A NIOSH/MSHA-approved respirator with an appropriate filter (e.g., type ABEK) should be used when ventilation is inadequate or when dealing with spills.[1][7] | Prevents inhalation, which can cause respiratory irritation.[4] |

3.3 General Hygiene Practices:

-

Wash hands thoroughly after handling.[6]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6][9]

-

Remove contaminated clothing and wash it before reuse.[6]

3.4 Storage Conditions:

-

Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[][4]

-

Store away from incompatible materials.

Section 4: Emergency Procedures

In the event of an emergency, follow the procedures outlined below.

4.1 First Aid Measures:

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[4][6] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Immediately call a POISON CENTER or doctor/physician.[4][6] |

Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting. [4]

4.2 Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

-

Specific Hazards: Flammable liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.[4] Containers may explode when heated.[6] Combustion may produce irritating, corrosive, and/or toxic gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[11]

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[7][11]

4.3 Accidental Release Measures (Spills):

-

Personal Precautions: Evacuate personnel to a safe area.[10] Ensure adequate ventilation.[4] Remove all sources of ignition.[4] Avoid breathing vapors, mist, or gas.[10] Wear appropriate personal protective equipment.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10]

-

Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[4] Keep in suitable, closed containers for disposal.[4] Use spark-proof tools and explosion-proof equipment.[4]

Section 5: Visual Guides for Safe Handling

The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.

Caption: Workflow for the safe handling and storage of this compound.

Caption: Decision tree for emergency response to spills and personal exposure incidents.

References

- 1. This compound 96 121643-44-5 [sigmaaldrich.com]

- 2. This compound | 121643-44-5 [m.chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. kishida.co.jp [kishida.co.jp]

- 7. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 8. pppmag.com [pppmag.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. acrospharma.co.kr [acrospharma.co.kr]

- 11. canbipharm.com [canbipharm.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point and density of 2-Methoxy-3-(trifluoromethyl)pyridine, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines the key physical properties, detailed experimental protocols for their determination, and a summary of its synthesis.

Physicochemical Data

The physical properties of this compound are critical for its application in chemical synthesis and drug development. A summary of its boiling point and density is presented below.

| Property | Value | Conditions | Reference(s) |

| Boiling Point | 172.9 °C | at 760 mmHg | [1] |

| 43-44 °C | at 15 torr | [2][] | |

| Density | 1.297 g/mL | at 25 °C | [4][5] |

| 1.348 ± 0.06 g/cm³ | Not specified | [1] | |

| 1.297 g/cm³ | Not specified | [] |

Experimental Protocols

Accurate determination of boiling point and density is fundamental in chemical research. The following sections detail standard laboratory procedures for these measurements.

Determination of Boiling Point (Capillary Method)

The capillary method is a common and efficient technique for determining the boiling point of a liquid sample.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., MelTemp)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Sample tube (e.g., a small test tube or fusion tube)

-

Heating oil (e.g., mineral oil or silicone oil)

-

Bunsen burner or hot plate

Procedure:

-

A small amount of the liquid sample, this compound, is placed into the sample tube.

-

A capillary tube, sealed at one end, is inverted and placed into the sample tube with the open end submerged in the liquid.

-

The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing heating oil, ensuring the sample is fully immersed.

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon further heating, the vapor pressure of the liquid will increase. At the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[1][6]

Determination of Density (Pycnometer or Graduated Cylinder Method)

The density of a liquid can be determined by measuring the mass of a known volume.

Apparatus:

-

Pycnometer (density bottle) or a graduated cylinder

-

Analytical balance

-

Thermometer

-

Water bath (for temperature control)

Procedure:

-

The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.[4][7]

-

The vessel is filled with the liquid sample, this compound. If using a pycnometer, it is filled to the mark, ensuring no air bubbles are present. If using a graduated cylinder, a specific volume is carefully measured.[4][8]

-

The filled vessel is placed in a water bath to bring the liquid to a constant temperature (e.g., 25 °C).

-

The mass of the vessel containing the liquid is then measured.[4][7]

-

The mass of the liquid is determined by subtracting the mass of the empty vessel from the mass of the filled vessel.

-

The density is calculated by dividing the mass of the liquid by its volume.[4] For higher accuracy, the procedure should be repeated, and the average value taken.

Logical and Experimental Workflows

The following diagrams illustrate key processes related to this compound.

Caption: Synthesis workflow for this compound.

Caption: Workflow for determining boiling point and density.

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. This compound | 121643-44-5 [m.chemicalbook.com]

- 4. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 5. This compound 96 121643-44-5 [sigmaaldrich.com]

- 6. Video: Boiling Points - Procedure [jove.com]

- 7. wjec.co.uk [wjec.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 2-Methoxy-3-(trifluoromethyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Methoxy-3-(trifluoromethyl)pyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing established experimental protocols for determining solubility, alongside the currently available data.

Introduction

This compound is a substituted pyridine derivative with a molecular formula of C₇H₆F₃NO. Its chemical structure, featuring a methoxy group and a trifluoromethyl group on the pyridine ring, imparts unique electronic properties and influences its physical characteristics, including solubility. Understanding the solubility of this compound in various organic solvents is critical for its use in synthesis, purification, formulation, and various analytical procedures.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 121643-44-5 | [1][2] |

| Molecular Formula | C₇H₆F₃NO | [1][2] |

| Molecular Weight | 177.12 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Density | 1.297 g/mL at 25 °C | [1] |

| Boiling Point | 44 °C | [4] |

| Refractive Index | n20/D 1.441 | [1] |

| Flash Point | 118 °F | [4] |

Solubility Data

Currently, there is a limited amount of publicly available quantitative solubility data for this compound in a wide range of organic solvents. The available information is summarized in the table below.

| Solvent | Temperature | Solubility | Data Type | Reference |

| Water | 25 °C | 4 g/L | Quantitative | [5] |

| Methanol | Not Specified | Soluble | Qualitative | [4] |

| Methanol | Not Specified | Soluble | Qualitative | [6] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble | Qualitative | [6] |

| Ethanol (96%) | Not Specified | Insoluble | Qualitative | [7] |

| Organic Solvents | Not Specified | Moderate Solubility | Qualitative | [3] |

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The following is a detailed, generalized protocol for the accurate determination of the solubility of this compound in various organic solvents using the isothermal saturation (shake-flask) method, followed by gravimetric analysis. This method is considered a reliable technique for determining thermodynamic solubility.

Materials and Equipment

-

This compound (solute)

-